rel-(2R,3R)-5-((E)-2-(3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Shegansu B involves the dimerization of stilbene derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the dimeric structure. The exact synthetic route can vary, but it generally involves the use of organic solvents and catalysts to facilitate the dimerization process .
Industrial Production Methods: Industrial production of Shegansu B is primarily based on the extraction from natural sources, such as the lianas of Gnetum pendulum. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Shegansu B undergoes various chemical reactions, including:
Oxidation: Shegansu B can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Shegansu B can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Shegansu B, which can have different biological activities and properties .
Scientific Research Applications
Shegansu B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stilbenoid chemistry and dimerization reactions.
Mechanism of Action
Shegansu B exerts its effects through multiple mechanisms:
Anti-inflammatory Activity: It inhibits the expression of interleukin-1 beta in lipopolysaccharide-induced THP-1 cells, reducing inflammation.
Antiviral Activity: Shegansu B exhibits significant in vitro anti-influenza viral activity by inhibiting neuraminidase, an enzyme crucial for the replication and spread of the influenza virus.
Comparison with Similar Compounds
Resveratrol: A well-known stilbenoid with antioxidant and anti-inflammatory properties.
Isorhapontigenin: Another stilbenoid with similar anti-inflammatory and antiviral activities.
Gnetupendin B: A stilbenoid isolated from the same plant source with comparable biological activities
Uniqueness of Shegansu B: Shegansu B is unique due to its specific dimeric structure, which contributes to its potent biological activities. Its ability to inhibit interleukin-1 beta and neuraminidase makes it a valuable compound for both anti-inflammatory and antiviral research .
Properties
CAS No. |
291535-64-3 |
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Molecular Formula |
C30H26O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3+/t28-,29+/m0/s1 |
InChI Key |
JZRNLEJUOUYRLZ-ZEALOZJZSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C/C5=CC(=CC(=C5)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |
Origin of Product |
United States |
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